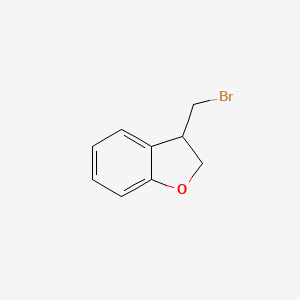

3-(Bromomethyl)-2,3-dihydro-1-benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Bromomethyl)-2,3-dihydro-1-benzofuran” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis due to their reactivity . They can participate in various chemical reactions, making them useful in the synthesis of complex molecules .

Synthesis Analysis

While specific synthesis methods for “3-(Bromomethyl)-2,3-dihydro-1-benzofuran” are not available, bromomethyl compounds are often synthesized through allylation of ketones . This involves the reaction of a ketone with a bromomethyl compound, leading to the formation of a new carbon-carbon bond .

Molecular Structure Analysis

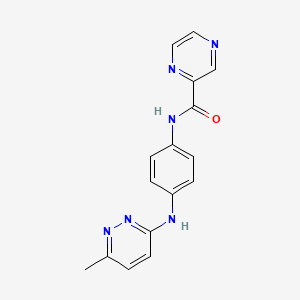

The molecular structure of “3-(Bromomethyl)-2,3-dihydro-1-benzofuran” would likely involve a benzofuran ring with a bromomethyl group attached. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The bromomethyl group would be attached at the 3-position of the benzofuran ring .

Chemical Reactions Analysis

Bromomethyl compounds are known to participate in various chemical reactions. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . They can also participate in elimination reactions, leading to the formation of alkenes .

Applications De Recherche Scientifique

Synthesis and Characterization

Domino Process to 2,3-Disubstituted Benzofurans : A CuI-catalyzed coupling method was developed for producing 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, showcasing an innovative approach to accessing diverse benzofuran derivatives with various substituents (Biao Lu et al., 2007).

Palladium-Catalyzed Arylation : The palladium-catalyzed direct 3-arylation of benzofurans was identified as a cost-effective route for synthesizing 3-arylbenzofuran derivatives, employing low catalyst loadings and tolerating a wide range of functionalities (M. Ionita et al., 2010).

Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates : A study reported on the synthesis, characterization, and antimicrobial screening of benzofuran aryl ureas and carbamates, starting from bromo salicylaldehyde. This work highlights the biological importance of benzofuran derivatives (H. M. N. Kumari et al., 2019).

Synthesis of Benzofuran and Related Benzimidazole Derivatives : Research into the synthesis of novel benzofuran and related benzimidazole derivatives for evaluating in vitro anti-HIV-1, anticancer, and antimicrobial activities demonstrates the potential pharmaceutical applications of benzofuran compounds (S. Rida et al., 2006).

Applications in Drug Synthesis and Characterization

- Synthesis of 3H,3′H-Spiro[benzofuran-2,1′-isoindole]-3,3′-diones : An efficient methodology employing monobromomalononitrile (MBM) as a brominating agent under ambient conditions for synthesizing spiro[benzofuran-2,1′-isoindole]-3,3′-diones, showcasing a non-hazardous approach to benzofuran derivatives (Ashis Kundu et al., 2014).

Mécanisme D'action

Target of Action

Compounds containing a bromomethyl group, like “3-(Bromomethyl)-2,3-dihydro-1-benzofuran”, are often used in organic synthesis due to their reactivity. They can act as electrophiles in reactions with nucleophiles .

Mode of Action

The bromomethyl group in “3-(Bromomethyl)-2,3-dihydro-1-benzofuran” can undergo various reactions. For instance, it can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(bromomethyl)-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXKHJGWWLOXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

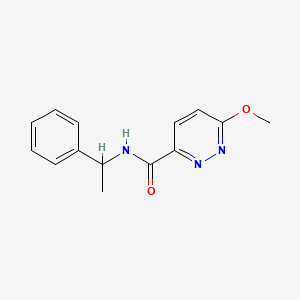

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2705751.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![5-methyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2705755.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

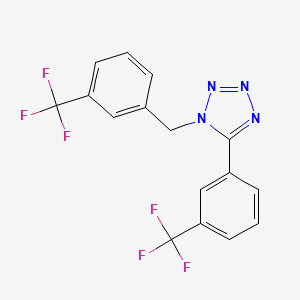

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)